![molecular formula C11H15N2NaO3 B6135992 sodium 4-(1-piperazinyl)benzoate hydrate](/img/structure/B6135992.png)
sodium 4-(1-piperazinyl)benzoate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(1-piperazinyl)benzoate hydrate is a chemical compound with the molecular weight of 246.24 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes sodium 4-(1-piperazinyl)benzoate hydrate, has been studied extensively. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The linear formula of sodium 4-(1-piperazinyl)benzoate hydrate is C11 H13 N2 O2 . Na . H2 O . The Inchi Code is 1S/C11H14N2O2.Na.H2O/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);;1H2/q;+1;/p-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of sodium 4-(1-piperazinyl)benzoate hydrate include a molecular weight of 246.24 and a linear formula of C11 H13 N2 O2 . Na . H2 O .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Sodium 4-(1-piperazinyl)benzoate hydrate (MFCD11841201):
Pharmaceutical Research
Sodium 4-(1-piperazinyl)benzoate hydrate is widely studied in pharmaceutical research due to its potential therapeutic properties. It is often used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. Its piperazine moiety is known for its role in the development of antipsychotic and antidepressant drugs .
Chemical Synthesis
In chemical synthesis, this compound serves as an intermediate in the production of more complex molecules. Its structure allows for modifications that can lead to the creation of new compounds with potential applications in various fields, including medicinal chemistry and materials science .
Biological Studies
Researchers utilize Sodium 4-(1-piperazinyl)benzoate hydrate in biological studies to investigate its effects on cellular processes. It is often used in experiments to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its potential as a therapeutic agent .
Material Science
In material science, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it a candidate for creating polymers and other materials with specific desired characteristics, such as enhanced durability or conductivity .
Analytical Chemistry
Sodium 4-(1-piperazinyl)benzoate hydrate is also employed in analytical chemistry as a reagent. It can be used in various analytical techniques to detect and quantify other substances, making it valuable in quality control and research settings .
Toxicology Studies
Finally, this compound is used in toxicology studies to assess its safety and potential toxic effects. Understanding its toxicity is crucial for determining its suitability for various applications, particularly in pharmaceuticals and agriculture.
Safety and Hazards
The safety data sheet for sodium benzoate, a related compound, indicates that it causes serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear eye protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present . If eye irritation persists, seek medical advice .
properties
IUPAC Name |
sodium;4-piperazin-1-ylbenzoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.Na.H2O/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQJYJFLTITDQR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(1-piperazinyl)benzoate hydrate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.